molecular formula C9H8F3NO2 B1391390 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene CAS No. 1221272-94-1

1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene

Cat. No. B1391390
M. Wt: 219.16 g/mol
InChI Key: NEEBNUPDRJLNCP-UHFFFAOYSA-N
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Description

“1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene” is a chemical compound with the molecular formula C9H8F3NO2 . It has a molecular weight of 219.16 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for “1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene” is 1S/C9H8F3NO2/c1-6(9(10,11)12)7-2-4-8(5-3-7)13(14)15/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene” has a molecular weight of 219.16 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Chromenes and Propan-2-amines: A study by Korotaev et al. (2008) explored the synthesis of chromenes and propan-2-amines through reactions involving compounds similar to 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene. This research highlighted the potential of such compounds in organic synthesis processes, particularly in oxa-Michael/aza-Henry and aza-Michael additions (Korotaev et al., 2008).

Chemical Properties and Reactions

  • Vicarious Nucleophilic Substitution

    Pastýříková et al. (2012) demonstrated the use of compounds like 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene in direct amination processes. This study indicated the potential of these compounds in creating new chemical structures, such as benzimidazoles and quinoxalines, through vicarious nucleophilic substitution reactions (Pastýříková et al., 2012).

  • Preparation of SF5 Aromatics

    Beier et al. (2011) researched the preparation of SF5 aromatics using vicarious nucleophilic substitutions of hydrogen in compounds structurally related to 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene. The study demonstrated efficient methods for producing substituted (pentafluorosulfanyl)benzenes, indicating the relevance of such compounds in the development of new aromatic substances (Beier et al., 2011).

Molecular Electronics

  • Negative Differential Resistance in Molecular Devices: Research by Chen et al. (1999) on a molecule containing a nitroamine redox center similar to 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene revealed its potential in molecular electronics. The study found that such molecules can exhibit negative differential resistance and high on-off peak-to-valley ratios in electronic devices, indicating their application in advanced electronic components (Chen et al., 1999).

Anti-Androgenic Effects

  • Potential for Studying Androgen Mechanism: A study by Varga et al. (1983) suggested that compounds similar to 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene, specifically substituted carboxyanilides, exhibit antiandrogenic effects. This research opens up possibilities for using such compounds in studying androgen mechanisms of action and treating androgen-dependent diseases (Varga et al., 1983).

Electrochemical Applications

  • Electroreduction Characteristics: A study by Chen Song (2005) on the electroreduction characteristics of 1-ethyl-4-nitrobenzene, a compound related to 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene, provides insights into its potential applications in electrochemistry. The research highlighted the compound's unique electroreduction properties, which could be relevant for various electrochemical processes (Chen Song, 2005).

properties

IUPAC Name

1-nitro-4-(1,1,1-trifluoropropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-6(9(10,11)12)7-2-4-8(5-3-7)13(14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEBNUPDRJLNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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